U-99194

Content Navigation

Many D3 antagonists suffer from poor solubility, off-target effects, or cataleptic motor impairment that confound in vivo readouts. U-99194 maleate overcomes these limitations.

- Selective D3 antagonist (Ki ~160 nM, 14-30x over D2) with clean off-target profile

- Excellent aqueous solubility (>5 mg/mL, up to 25 mM) for vehicle-free formulation in aCSF

- No cataleptic effects, enabling unimpaired behavioral assays (CPP, locomotor activity)

Ideal for electrophysiology and neurochemical profiling. Stable maleate salt (CAS 234757-41-6), in stock for immediate shipping.

CAS Number

Product Name

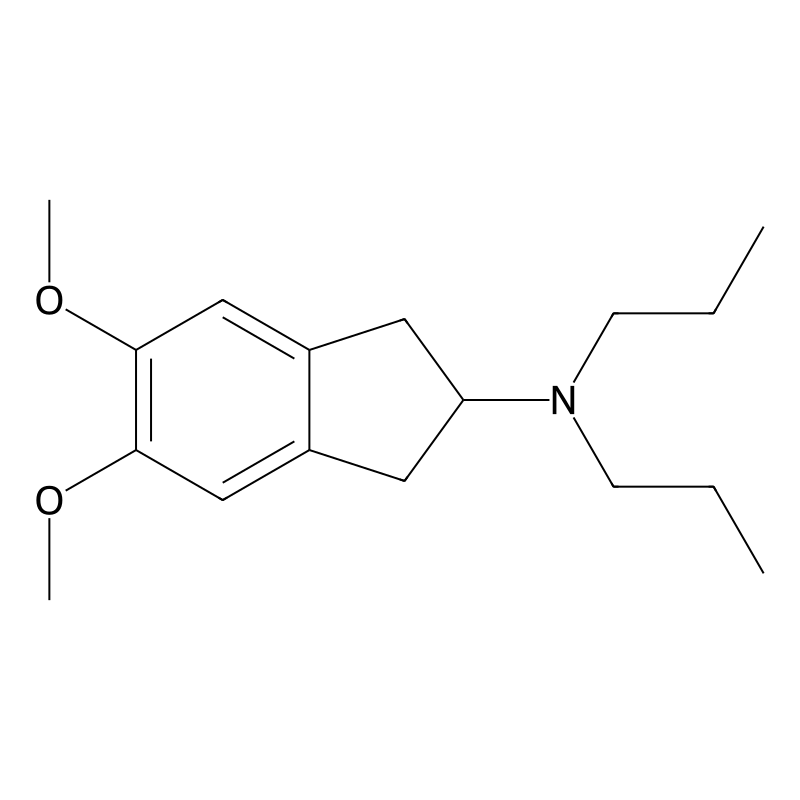

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Purity

Package Size

U-99194 is a 2-aminoindane derivative and a preferential dopamine D3 receptor antagonist, widely utilized as a pharmacological tool compound. Commercially available primarily as a stable maleate salt (CAS 234757-41-6), it offers a D3 receptor affinity (Ki) of approximately 160 nM and a 14- to 30-fold selectivity over the D2 receptor subtype [1]. Unlike many highly lipophilic neuroreceptor ligands, U-99194 maleate is distinguished by its excellent aqueous solubility (>5 mg/mL or up to 25 mM), which simplifies formulation for both in vitro assay buffers and in vivo dosing vehicles. This combination of moderate D3 selectivity and high processability makes it a highly reliable benchmark material for neurochemical profiling and behavioral pharmacology.

Research Fit

Procurement of generic D2/D3 antagonists (such as haloperidol or raclopride) or alternative 'selective' D3 antagonists (such as GR 103,691 or nafadotride) often compromises experimental integrity in complex models. While GR 103,691 exhibits higher absolute D3 affinity, it possesses severe off-target liabilities, including single-digit nanomolar affinity for 5-HT1A and alpha-1 adrenoceptors, which confound monoaminergic readouts [1]. Furthermore, substitutes like nafadotride and haloperidol induce profound catalepsy in vivo, rendering them unusable for behavioral assays requiring intact motor function [1]. Finally, many ultra-high-affinity D3 antagonists suffer from poor aqueous solubility, necessitating organic solvents like DMSO that can induce artifactual membrane destabilization in sensitive electrophysiological slice recordings. U-99194 avoids these pitfalls through its clean off-target profile, lack of cataleptic motor impairment, and purely aqueous formulation compatibility.

Substitution Risk

Clean Off-Target Profile

When selecting a D3 antagonist for complex network studies, off-target binding can invalidate results. U-99194 maintains its D3/D2 preference without significant off-target monoamine receptor binding, whereas the alternative D3 antagonist GR 103,691 exhibits strong, confounding affinity for serotonin and adrenergic receptors[1].

| Evidence Dimension | Off-target receptor affinity |

| Target Compound Data | U-99194 (Negligible 5-HT1A and alpha-1 adrenoceptor affinity) |

| Comparator Or Baseline | GR 103,691 (5.8 nM for 5-HT1A; 12.6 nM for alpha-1 adrenoceptors) |

| Quantified Difference | GR 103,691 introduces single-digit nanomolar off-target monoaminergic binding; U-99194 provides a cleaner pharmacological profile. |

| Conditions | In vitro radioligand binding assays against human recombinant receptors. |

Prevents false-positive behavioral or electrophysiological responses driven by serotonergic or adrenergic cross-talk.

Absence of Catalepsy

For in vivo procurement, the induction of motor deficits is a critical disqualifier for behavioral compounds. Unlike standard D2/D3 antagonists, U-99194 does not induce catalepsy at therapeutic doses, ensuring that locomotor and reward-seeking readouts remain unconfounded by physical impairment [1].

| Evidence Dimension | Induction of catalepsy |

| Target Compound Data | U-99194 (Inactive / 0% catalepsy induction) |

| Comparator Or Baseline | Nafadotride, (+)-AJ 76, and Haloperidol (Potent induction of catalepsy) |

| Quantified Difference | Complete absence of cataleptic motor impairment for U-99194 compared to generic substitutes. |

| Conditions | In vivo rodent behavioral models (subcutaneous/intravenous administration). |

Essential for valid procurement in addiction, reward, and locomotor research where motor deficits would invalidate the primary assay readouts.

Aqueous Formulation Compatibility

Many high-affinity D3 antagonists are highly lipophilic, requiring DMSO or complex vehicles. U-99194 maleate offers exceptional aqueous solubility, allowing for direct dissolution in physiological saline or artificial cerebrospinal fluid (aCSF) without organic co-solvents.

| Evidence Dimension | Aqueous solubility limit |

| Target Compound Data | U-99194 maleate (Soluble up to 25 mM / >5 mg/mL in pure water) |

| Comparator Or Baseline | Standard lipophilic D3 antagonists (Typically requiring DMSO or acidification) |

| Quantified Difference | U-99194 allows 100% aqueous vehicle formulation, eliminating the risk of solvent-induced artifacts. |

| Conditions | Standard laboratory formulation at room temperature. |

Simplifies dosing vehicle preparation and prevents solvent-induced membrane destabilization in sensitive slice electrophysiology.

Sodium-Dependent Binding

The binding affinity of U-99194 is highly sensitive to assay buffer composition, specifically the presence of sodium ions. Its affinity significantly increases in NaCl-containing buffers compared to NMDG controls, unlike rigid antagonists such as spiperone [1].

| Evidence Dimension | Sodium-ion dependent affinity modulation |

| Target Compound Data | U-99194 (Affinity significantly increases in NaCl vs. NMDG buffers) |

| Comparator Or Baseline | Spiperone (Affinity unaffected by sodium ion presence) |

| Quantified Difference | U-99194 requires physiological sodium concentrations for optimal target engagement, highlighting its distinct conformational binding mode. |

| Conditions | In vitro radioligand competition binding assays. |

Dictates strict assay buffer formulation requirements, ensuring reproducible in vitro screening and quality control workflows.

Behavioral Pharmacology & Addiction

Because U-99194 completely avoids the cataleptic motor deficits associated with nafadotride and haloperidol, it is the preferred D3 antagonist for in vivo models of reward, conditioned place preference (CPP), and locomotor activity [1].

Ex Vivo Electrophysiology

The exceptional aqueous solubility of U-99194 maleate allows it to be dissolved directly into artificial cerebrospinal fluid (aCSF). This makes it an ideal candidate for patch-clamp and field potential recordings in the basolateral amygdala or hippocampus, where DMSO or other organic solvents would cause membrane artifacts .

GPCR Buffer Optimization

Given its pronounced sodium-ion dependent binding affinity, U-99194 serves as a highly responsive reference standard for evaluating the ionic dependence of novel G-protein coupled receptor (GPCR) modulators and optimizing in vitro screening buffers [2].

Application Fit Matrix

References

- [1] Audinot et al., 'A comparative in vitro and in vivo pharmacological characterization of the novel dopamine D3 receptor antagonists (+)-S 14297, nafadotride, GR 103,691 and U 99194.', J Pharmacol Exp Ther. 1998 Oct;287(1):187-97.

- [3] Newton et al., 'Examining the Effects of Sodium Ions on the Binding of Antagonists to Dopamine D2 and D3 Receptors.', PLoS ONE 11(7): e0158808, 2016.

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

MeSH Pharmacological Classification

Other CAS

Wikipedia

Dopamine D3 receptors modulate the rate of neuronal recovery, cell recruitment in Area X, and song tempo after neurotoxic damage in songbirds

Kristina Lukacova, Eva Pavukova, Lubor Kostal, Boris Bilcik, Lubica KubikovaPMID: 27339729 DOI: 10.1016/j.neuroscience.2016.06.032

Abstract

Songbirds, like humans, learn vocalizations and their striatum recruits new neurons in adulthood. Injury in striatal vocal nucleus Area X, involved in song learning and production in songbirds, is followed by massive regeneration. The newborn neurons arise from the subventricular zone (SVZ) rich in dopamine D3 receptors (D3Rs). The aim of this study was to investigate whether the D3Rs affect the rate of neuronal recovery in Area X. Male zebra finches (Taeniopygia guttata) received bilateral neurotoxic lesion of Area X and were implanted with osmotic minipumps containing D3R agonist 7-OH-DPAT, antagonist U99194, or saline. Treatment with 7-OH-DPAT but not U99194 led to significant reduction of lesion size and increased numbers of migrating neuroblasts and newborn cells in the Area X. These cells were detected in the lesion border as well as the lesion center. Lesion also led to increased mRNA expression of the D3Rs in the neurogenic SVZ and in the nucleus robustus arcopallialis (RA) involved in song production. Moreover, lesion alone prolonged the song duration and this may be facilitated by D3Rs in RA. Parallel lesion and stimulation of D3Rs prolonged it even more, while blocking of D3Rs abolished the lesion-induced effect. These data suggest that D3R stimulation after striatal injury accelerates the striatal recovery and can cause behavioral alterations.Role of cerebellar dopamine D(3) receptors in modulating exploratory locomotion and cataleptogenicity in rats

Saki Shimizu, Ayaka Tatara, Maho Sato, Tomone Sugiuchi, Satoshi Miyoshi, Saki Andatsu, Tomoya Kizu, Yukihiro OhnoPMID: 24368396 DOI: 10.1016/j.pnpbp.2013.12.013

Abstract

Dopamine D(3) receptors are highly expressed in the cerebellum; however, their pathophysiological functions are not fully understood. Here, we conducted microinjection studies to clarify the role of cerebellar D(3) receptors in modulating locomotion and cataleptogenicity in rats. Microinjection of the preferential D(3) agonist 7-hydroxy-N,N-di-n-propyl-2-aminotetralin (7-OH-DPAT) into lobe 9 of the cerebellum significantly reduced spontaneous locomotor activity with a U-shaped dose-response curve. The intracerebellar microinjection of 7-OH-DPAT did not elicit catalepsy by itself, but markedly potentiated catalepsy induction with a low dose (0.3mg/kg) of haloperidol. The catalepsy enhancement by 7-OH-DPAT occurred in a dose-dependent manner and was not associated with the locomotor inhibition. U-99194A (a selective D(3) antagonist) or AD-6048 (a preferential D(3) vs. D(2) antagonist) antagonized both the catalepsy enhancement and the locomotor inhibition with 7-OH-DPAT. In addition, U-99194A and AD-6048 per se significantly alleviated catalepsy induced by a high dose (0.5mg/kg) of haloperidol. Furthermore, microinjection of 7-OH-DPAT into the nucleus accumbens or the dorsolateral striatum neither affected spontaneous locomotor activity nor haloperidol (0.3mg/kg)-induced catalepsy. The present results illustrate for the first time the role of cerebellar D(3) receptors in modulating cataleptogenicity of antipsychotic agents, implying that blockade of cerebellar D(3) receptors contributes to the reduction of extrapyramidal side effects.In vivo occupancy of dopamine D3 receptors by antagonists produces neurochemical and behavioral effects of potential relevance to attention-deficit-hyperactivity disorder

V Barth, A B Need, E T Tzavara, B Giros, C Overshiner, S D Gleason, M Wade, A M Johansson, K Perry, G G Nomikos, J M WitkinPMID: 23197772 DOI: 10.1124/jpet.112.198895

Abstract

Dopamine D(3) receptors have eluded definitive linkage to neurologic and psychiatric disorders since their cloning over 20 years ago. We report a new method that does not employ a radiolabel for simultaneously defining in vivo receptor occupancy of D(3) and D(2) receptors in rat brain after systemic dosing using the tracer epidepride (N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-5-iodo-2,3-dimethoxybenzamide). Decreases in epidepride binding in lobule 9 of cerebellum (rich in D(3) receptors) were compared with nonspecific binding in the lateral cerebellum. The in vivo occupancy of the dopamine D(3) receptors was dose dependently increased by SB-277011A (trans-N-[4-[2-(6-cyano-1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]cyclohexyl]-4-quinolinecarboxamide) and U99194 (2,3-dihydro-5,6-dimethoxy- N,N-dipropyl-1H-inden-2-amine). Both antagonists increased extracellular levels of acetylcholine (ACh) in the medial prefrontal cortex of rats and modified brain-tissue levels of ACh and choline. Consistent with these findings, the D(3) receptor antagonists enhanced the acquisition of learning of rats either alone or in the presence of the norepinephrine uptake blocker reboxetine as with the attention-deficit-hyperactivity disorder (ADHD) drug methylphenidate. Like reboxetine, the D(3) receptor antagonists also prevented deficits induced by scopolamine in object recognition memory of rats. Mice in which the dopamine transporter (DAT) has been deleted exhibit hyperactivity that is normalized by compounds that are effective in the treatment of ADHD. Both D(3) receptor antagonists decreased the hyperactivity of DAT(-/-) mice without affecting the activity of wild type controls. The present findings indicate that dopamine D(3) receptor antagonists engender cognition-enhancing and hyperactivity-dampening effects. Thus, D(3) receptor blockade could be considered as a novel treatment approach for cognitive deficits and hyperactivity syndromes, including those observed in ADHD.Dopamine-₃ receptor modulates intraocular pressure: implications for glaucoma

Claudio Bucolo, Gian Marco Leggio, Adriana Maltese, Alessandro Castorina, Velia D'Agata, Filippo DragoPMID: 22178719 DOI: 10.1016/j.bcp.2011.11.031

Abstract

The aim of the present study was to investigate the role of D₃ receptor on intraocular pressure regulation using WT and KO D₃R⁻/⁻ mice. Both mice were used with normal eye pressure or steroid-induced ocular hypertension. As measured by tonometry, the topical application of 7-OH-DPAT, a dopamine D₃-preferring receptor agonist, significantly decreased, in a dose-dependent manner, the intraocular pressure in WT mice both in an ocular normotensive group and an ocular hypertensive group. Pretreatment with U-99194A, a D₃ receptor antagonist, reverted 7-OH-DPAT induced ocular hypotension in WT mice. No change of intraocular pressure was observed after topical application of 7-OH-DPAT in KO D₃R⁻/⁻ mice. PCR analysis demonstrated the presence of all dopamine receptor genes in eye tissues obtained from WT mice, and the lack of D₃R mRNAs in KO mice. The present study identified the D₃R subtype as the most important receptor of the dopaminergic system to modulate intraocular pressure with relevant implications for glaucoma that represents one of the most crippling optic neuropathies.Examining the Effects of Sodium Ions on the Binding of Antagonists to Dopamine D2 and D3 Receptors

Claire L Newton, Martyn D Wood, Philip G StrangePMID: 27379794 DOI: 10.1371/journal.pone.0158808

Abstract

Many G protein-coupled receptors have been shown to be sensitive to the presence of sodium ions (Na+). Using radioligand competition binding assays, we have examined and compared the effects of sodium ions on the binding affinities of a number of structurally diverse ligands at human dopamine D2 and dopamine D3 receptor subtypes, which are important therapeutic targets for the treatment of psychotic disorders. At both receptors, the binding affinities of the antagonists/inverse agonists SB-277011-A, L,741,626, GR 103691 and U 99194 were higher in the presence of sodium ions compared to those measured in the presence of the organic cation, N-methyl-D-glucamine, used to control for ionic strength. Conversely, the affinities of spiperone and (+)-butaclamol were unaffected by the presence of sodium ions. Interestingly, the binding of the antagonist/inverse agonist clozapine was affected by changes in ionic strength of the buffer used rather than the presence of specific cations. Similar sensitivities to sodium ions were seen at both receptors, suggesting parallel effects of sodium ion interactions on receptor conformation. However, no clear correlation between ligand characteristics, such as subtype selectivity, and sodium ion sensitivity were observed. Therefore, the properties which determine this sensitivity remain unclear. However these findings do highlight the importance of careful consideration of assay buffer composition for in vitro assays and when comparing data from different studies, and may indicate a further level of control for ligand binding in vivo.Quinpirole-induced 50 kHz ultrasonic vocalization in the rat: role of D2 and D3 dopamine receptors

Stefan M Brudzynski, Melanie Komadoski, Joel St PierrePMID: 22015714 DOI: 10.1016/j.bbr.2011.10.004

Abstract

The goal of the present investigation was to study a full dose-response of quinpirole in production of species-specific 50 kHz ultrasonic vocalizations in rats, and to study involvement of D2 and D3 dopamine receptors in this response. Quinpirole, a D2/D3 dopamine agonist with high selectivity for D2 dopamine receptors, was injected into the shell of the nucleus accumbens. Quinpirole induced species-specific 50 kHz ultrasonic vocalizations at a wide range of doses as compared to saline. The dose-response study showed a triphasic effect of quinpirole and reached two comparable peak responses in the number of emitted vocalizations at 0.25 μg and 6 μg, respectively (a 24-fold dose difference). These two peaks were separated by a decreased phase. A medium dose range (0.5-1.0 μg) of quinpirole consistently depressed production of calls to the control level. Application of antagonists of D2 dopamine receptors (raclopride) and D3 dopamine receptors (U-99194A) before quinpirole revealed that quinpirole activates differentially the D2 and D3 dopamine receptors at different doses. The vocalization response induced by the low dose of quinpirole (0.25 μg) was antagonized by local pretreatment with the D3 receptor antagonist but not by the D2 receptor antagonist. On the other hand, the response induced by the high dose of quinpirole (6 μg) was antagonized by a similar local pretreatment with the D2 receptor antagonist but not by the D3 receptor antagonist. In conclusion, the results indicated that quinpirole can induce 50 kHz vocalizations after its direct intra-accumbens application in rats, and both D2 and D3 dopamine receptors are involved in the response. They play, however, different functional roles, as revealed by the triphasic effect of increasing doses of quinpirole.An endogenous dopaminergic tone acting on dopamine D3 receptors may be involved in diurnal changes of tuberoinfundibular dopaminergic neuron activity and prolactin secretion in estrogen-primed ovariectomized rats

Shu-Ling Liang, Jenn-Tser PanPMID: 22155687 DOI: 10.1016/j.brainresbull.2011.11.018

Abstract

The diurnal rhythm of tuberoinfundibular dopaminergic (TIDA) neuron activity, i.e., high in the morning and low in the afternoon, is prerequisite for the afternoon prolactin (PRL) surge in proestrous and estrogen-primed ovariectomized (OVX) female rats. Whether dopamine acts via D(3) receptors in regulating the rhythmic TIDA neuron activity and PRL secretion in estrogen-primed OVX (OVX+E(2)) rats is the focus of this study. Intracerebroventricular (icv) injection of a D(3) receptor agonist, PD128907 (0.1-10 μg/3 μl), in the morning significantly reduced the basal activity of TIDA neurons and increased plasma PRL level. The effects of PD128907 were reversed by co-administration of U99194A, a D(3) receptor antagonist, but not by raclopride, a D(2) receptor antagonist. To determine whether endogenous dopamine acts on D(3) receptors involved in the diurnal changes of the activities, we used both U99194A, a D(3) receptor antagonist, and an antisense oligodeoxynucleotide (ODN) against D(3) receptor mRNA in the study. U99194A (0.1 μg/3 μl, icv) given at 1200 h significantly reversed the lowered TIDA neuron activity and the afternoon PRL surge at 1500 h. Moreover, OVX+E(2) rats pretreated with the antisense ODN (10 μg/3 μl, icv) for 2 days had the same effects as the D(3) receptor antagonist on TIDA neuron activity and the PRL surge. The same treatment with sense ODN had no effect. In conclusion, an endogenous DA tone may act on D(3) receptors to inhibit TIDA neuron activity and in turn stimulate the PRL surge in the afternoon of OVX+E(2) rats.Behavioral effects of D3 receptor inhibition and 5-HT4 receptor activation on animals undergoing chronic cannabinoid exposure during adolescence

Oualid Abboussi, Nadia Said, Karim Fifel, Sara Lakehayli, Abdelouahhab Tazi, Soumaya El GanouniPMID: 26497809 DOI: 10.1007/s11011-015-9753-2

Abstract

Chronic exposure to cannabinoids during adolescence results in long-lasting behavioral deficits that match some symptomatologic aspects of schizophrenia. The aim of this study was to investigate the reversibility of the emotional and the cognitive effects of chronic exposure to cannabinoids during adolescence, via subsequent modulation of the serotoninergic 5-HT4 and dopaminergic D3 receptors. RS67333 as a 5-HT4 agonist and U-99194A as a D3 antagonist were administered separately at 1 mg/kg and 20 mg/kg, and in combination at 0.5 mg/kg and 10 mg/kg to adult animals undergoing chronic treatment with the synthetic cannabinoid receptor agonist WIN55,212-2 (1 mg/kg) during adolescence. Animals were tested for anxiety-like behavior and episodic-like memory in the open field and novel object recognition tests respectively 30 minutes after the last drug administration. Chronic WIN55,212-2 treated animals exhibited a lasting disruption of episodic memory and increased anxiety levels. The effect on episodic-like memory were partially restored by acute administration of RS67333 and U-99194A and completely by administration of both drugs in combination at lower doses. However, only RS67333 (20 mg/kg) improved the anxiogenic-like effect of WIN55,212-2. These findings give further support that chronic exposure to cannabinoids during adolescence may be used as an animal model for schizophrenia, and highlight D3 and 5-HT4 receptors as potential targets for an enhanced treatment of the cognitive aspect of this disease.Distinct effects of pramipexole on the proliferation of adult mouse sub-ventricular zone-derived cells and the appearance of a neuronal phenotype

Sara Merlo, Pier Luigi Canonico, Maria Angela SortinoPMID: 21272591 DOI: 10.1016/j.neuropharm.2011.01.026

Abstract

Pramipexole (PPX) is a dopamine agonist with an 8-fold higher affinity for D3 than D2 receptor, whose efficacy in the treatment of Parkinson's disease is based on dopamine agonistic activity. PPX has also been recently shown to be endowed with neuroprotective activity and neurogenic potential. The aim of this study was a more detailed characterization of PPX-induced neurogenesis. Both D2 and D3 receptors are expressed in floating and differentiated neurospheres obtained from the sub-ventricular zone (SVZ) of adult mice. Treatment of secondary neurospheres with 10 μM PPX causes a marked induction of cell proliferation, assessed by enhanced cell number and S phase population at cell cycle analysis. Stimulation of proliferation by PPX is still detectable in plated neurospheres before the onset of migration and differentiation, as by enhanced BrdU incorporation. This effect is sensitive to the selective D3 dopamine receptor antagonist U99194A, as well as to sulpiride. A 24 h treatment with PPX does not modify the morphology of neurosphere-derived cells, but causes an increase of glial fibrillary acidic protein (GFAP)-positive cells, an effect sensitive to both D2 and D3 antagonism. Differentiation toward the neuronal lineage is increased by PPX as shown by enhancement of the cell population positive to the early neuronal marker doublecortin (DCX) at 24 h and the mature neuronal marker microtubule associated protein (MAP2) at 72 h. This effect is not modified by treatment with U99194A and is mimicked by BDNF. Accordingly, PPX increases BDNF release with a mechanism involving D2 but not D3 receptors.Dopamine D3-like receptors modulate anxiety-like behavior and regulate GABAergic transmission in the rat lateral/basolateral amygdala

Marvin R Diaz, Ann M Chappell, Daniel T Christian, Nancy J Anderson, Brian A McCoolPMID: 21270771 DOI: 10.1038/npp.2010.246

Abstract

Central among the brain regions that regulate fear/anxiety behaviors is the lateral/basolateral amygdala (BLA). BLA output is tightly controlled by the relative activity of two populations of inhibitory GABAergic interneurons, local feedback cells distributed throughout the nucleus, and feedforward cells found along the lateral paracapsular border of this subdivision. Recent studies suggest that dopamine (DA) can modulate the BLA GABAergic system, thus linking fear/anxiety states with mesolimbic reward/attentional processes. However, the precise dopaminergic mechanisms regulating the activity of the two BLA GABAergic neuron populations have not been fully explored. We therefore examined the effects of DA D3-like receptors on BLA-dependent anxiety-like behavior and neurophysiology. After confirming the presence of D3-like receptors within the BLA, we found that microinjection of a D3-selective antagonist into the BLA decreased anxiety-like behavior expressed in both the light/dark transition test and the elevated plus maze. Consistent with this, we found that in vitro D3-like receptor activation selectively inhibits synaptic transmission at both BLA feedback and feedforward GABAergic interneuron populations, with no effect on glutamatergic transmission. This inhibition of GABAergic transmission is a result of a D3-like receptor-mediated, dynamin-dependent process that presumably reflects endocytosis of postsynaptic GABA(A) receptors found on principal BLA neurons. Because environmental cues alter both DA release and relative activity states of the BLA, our data strongly suggest that DA, potentially acting through D3-like receptors, may suppress the relative contribution by inhibitory processes in the BLA and modify the expression of BLA-related behaviors.Explore Compound Types